molecular formula C13H11ClN2O3S2 B2711757 2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid CAS No. 1049997-22-9

2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B2711757
CAS No.: 1049997-22-9
M. Wt: 342.81
InChI Key: GGDLKMAKIHYVMK-UHFFFAOYSA-N
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Description

The compound 2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid is a heterocyclic derivative featuring a thiazole core substituted with a benzamido group and an acetic acid side chain. The benzamido moiety contains a chlorine atom at the 2-position and a methylsulfanyl group at the 5-position, contributing to its unique electronic and steric properties .

  • Thiol-disulfide exchange reactions (e.g., for disulfanyl-acetic acid intermediates) .
  • Cyclo-condensation of amido-acetic acid precursors with aldehydes .

The molecular formula is inferred as C₁₂H₁₁ClN₂O₃S₂, with an approximate molecular weight of 314.84 g/mol (calculated).

Properties

IUPAC Name

2-[2-[(2-chloro-5-methylsulfanylbenzoyl)amino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S2/c1-20-8-2-3-10(14)9(5-8)12(19)16-13-15-7(6-21-13)4-11(17)18/h2-3,5-6H,4H2,1H3,(H,17,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDLKMAKIHYVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid typically involves multiple steps:

    Formation of the Benzamide Intermediate: The initial step involves the reaction of 2-chloro-5-(methylsulfanyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole to form the benzamide intermediate.

    Thiazole Ring Formation: The benzamide intermediate undergoes cyclization with chloroacetic acid under basic conditions to form the thiazole ring.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The thiazole ring can interact with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₂H₁₁ClN₂O₃S₂ ~314.84 2-Chloro-5-(methylsulfanyl)benzamido, thiazole-acetic acid High lipophilicity due to methylsulfanyl; potential for diverse binding interactions
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid (CAS 17969-20-9) C₁₁H₉ClNO₂S ~252.52 4-Chlorophenyl, thiazole-acetic acid Simpler structure; lower molecular weight may improve solubility
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 2-Methyl-thiazole, benzoic acid Higher acidity (benzoic acid vs. acetic acid); mp 139.5–140°C
2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid C₁₂H₁₁ClNO₂S ~268.52 4-Chlorophenyl, 5-methyl-thiazole Methyl group on thiazole increases steric bulk; unknown biological activity
2-(2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}-4-methyl-1,3-thiazol-5-yl)acetic acid C₁₂H₁₁ClNO₂S₃ 319.85 Chlorothiophene-methylsulfanyl, 4-methyl-thiazole Enhanced electronic effects from sulfur-rich substituents

Physicochemical Properties

  • Lipophilicity : The target compound’s methylsulfanyl group contributes to higher logP values compared to chlorophenyl or methyl-thiazole analogs, suggesting better membrane permeability .
  • Solubility : Derivatives with polar groups (e.g., benzoic acid in ) exhibit higher aqueous solubility, whereas sulfur-rich analogs (e.g., ) may favor organic solvents .
  • Melting Points : Simple thiazole-benzoic acid derivatives (e.g., 219.26 g/mol) melt at ~140°C, while bulkier analogs (e.g., 319.85 g/mol) likely have higher melting points due to increased molecular rigidity .

Biological Activity

2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a thiazole ring, a chlorinated benzene derivative, and a carboxylic acid moiety, which contribute to its pharmacological properties. The following sections will explore the biological activity of this compound based on existing research findings.

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that thiazole compounds can induce apoptosis in various cancer cell lines through mechanisms such as inhibition of Bcl-2 proteins and disruption of mitochondrial function .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 9Jurkat (T-cell leukemia)1.61 ± 1.92Inhibition of Bcl-2
Compound 10A-431 (epidermoid carcinoma)1.98 ± 1.22Mitochondrial disruption
This compoundU251 (glioblastoma)TBDTBD

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Thiazole derivatives are known for their ability to inhibit bacterial growth by interfering with essential metabolic pathways. The presence of the chlorinated benzamide group enhances the compound's ability to penetrate bacterial membranes, making it effective against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Another significant biological activity of this compound is its role as an enzyme inhibitor. Studies have shown that compounds with thiazole moieties can inhibit various enzymes critical for cancer cell proliferation and survival. For instance, enzyme assays revealed that certain thiazole derivatives can act as inhibitors of carbonic anhydrase, which is involved in tumor growth .

Study on Anticancer Efficacy

In a recent study, researchers synthesized several thiazole derivatives and evaluated their efficacy against glioblastoma cell lines. Among these, this compound showed promising results with an IC50 value comparable to established chemotherapeutics like doxorubicin. The study utilized molecular dynamics simulations to elucidate the interaction between the compound and target proteins, revealing critical binding sites that may be exploited for drug design .

Antimicrobial Activity Assessment

A separate investigation assessed the antimicrobial properties of various thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural features to this compound exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

1. Apoptosis Induction: The compound promotes programmed cell death in cancer cells by modulating apoptotic pathways.

2. Enzyme Inhibition: It inhibits key enzymes involved in cancer metabolism and bacterial survival.

3. Membrane Disruption: The chlorinated moiety enhances membrane permeability in bacteria, leading to cell death.

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